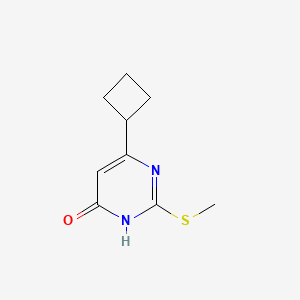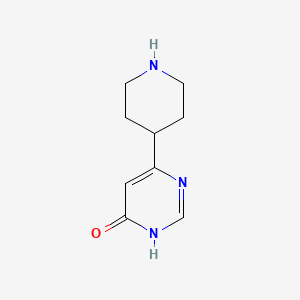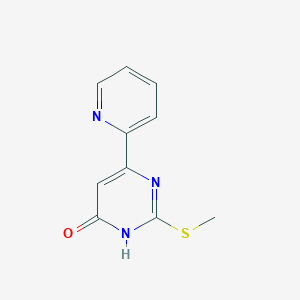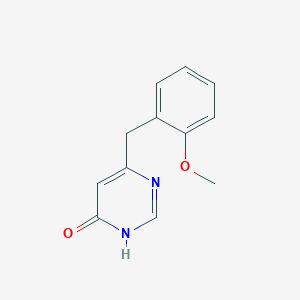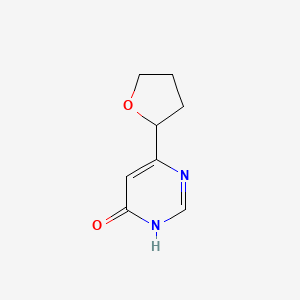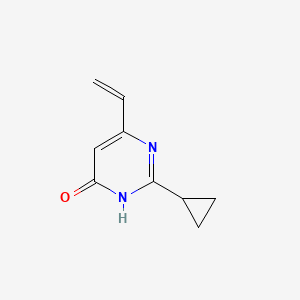![molecular formula C13H23ClN2O B1486906 (4-Aminobicyclo[2.2.2]oct-1-yl)-pyrrolidin-1-yl-methanone hydrochloride CAS No. 2203714-64-9](/img/structure/B1486906.png)
(4-Aminobicyclo[2.2.2]oct-1-yl)-pyrrolidin-1-yl-methanone hydrochloride
描述
(4-Aminobicyclo[2.2.2]oct-1-yl)-pyrrolidin-1-yl-methanone hydrochloride, or 4-ABCPM-HCl, is an organic compound with a wide range of applications, from being used as a research tool in scientific experiments to being used as an ingredient in some pharmaceuticals. 4-ABCPM-HCl has a unique structure and properties that make it ideal for a variety of uses.
科学研究应用
4-ABCPM-HCl is an excellent tool for a variety of scientific research applications. It can be used as a reference compound in the study of drug metabolism, as a tool to study the interaction of drugs with their target receptors, and as a tool to study the effects of drugs on the central nervous system. Additionally, 4-ABCPM-HCl can be used to study the effects of drugs on the cardiovascular system and to study the effects of drugs on the immune system.
作用机制
The mechanism of action of 4-ABCPM-HCl is not completely understood. However, it is thought to act as an agonist of the serotonin 5-HT2A receptor, which is involved in a variety of physiological and psychological processes. Additionally, 4-ABCPM-HCl has been found to have affinity for the 5-HT1A and 5-HT2C receptors, which are also involved in regulating a variety of physiological and psychological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-ABCPM-HCl are not completely understood. However, it is known that 4-ABCPM-HCl has been found to have a variety of effects on the central nervous system, including increased alertness, increased focus, and increased energy. Additionally, 4-ABCPM-HCl has been found to have effects on the cardiovascular system, including increased heart rate and increased blood pressure.
实验室实验的优点和局限性
The advantages of using 4-ABCPM-HCl in laboratory experiments include its relatively low cost, its ease of synthesis, and its relatively low toxicity. Additionally, 4-ABCPM-HCl has been found to have a variety of biochemical and physiological effects, making it an ideal tool for a variety of research applications. However, there are some limitations to using 4-ABCPM-HCl in laboratory experiments, including its relatively short half-life and its potential for drug interactions.
未来方向
The future directions for 4-ABCPM-HCl are promising. Its unique structure and properties make it an ideal tool for a variety of research applications. Additionally, its potential for drug interactions makes it a promising tool for studying the effects of drugs on the central nervous system and other physiological systems. Additionally, its potential for use in pharmaceuticals makes it an attractive option for drug development. Finally, its potential for use in drug delivery systems makes it a promising tool for the development of new delivery systems for drugs.
属性
IUPAC Name |
(4-amino-1-bicyclo[2.2.2]octanyl)-pyrrolidin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O.ClH/c14-13-6-3-12(4-7-13,5-8-13)11(16)15-9-1-2-10-15;/h1-10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHDWYLVJRRVEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C23CCC(CC2)(CC3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminobicyclo[2.2.2]oct-1-yl)-pyrrolidin-1-yl-methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



